3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride
CAS No.: 2089257-66-7
Cat. No.: VC4501678
Molecular Formula: C7H13Cl2N3O
Molecular Weight: 226.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089257-66-7 |
|---|---|
| Molecular Formula | C7H13Cl2N3O |
| Molecular Weight | 226.1 |
| IUPAC Name | 3-(1-methylimidazol-2-yl)azetidin-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3O.2ClH/c1-10-3-2-9-6(10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H |
| Standard InChI Key | VGJGDMMQHGHUCG-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1C2(CNC2)O.Cl.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a four-membered azetidine ring fused to a five-membered 1-methylimidazole group, with a hydroxyl group at the 3-position of the azetidine ring. The dihydrochloride salt form introduces two hydrochloric acid molecules, enhancing polarity and aqueous solubility . Key structural parameters include:
The azetidine ring’s strain and the imidazole’s aromaticity contribute to unique reactivity patterns, such as nucleophilic substitution at the azetidine nitrogen or electrophilic aromatic substitution on the imidazole.
Spectroscopic Insights
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm functional groups and molecular geometry. The hydroxyl group (-OH) exhibits a broad peak near 3300 cm⁻¹ in IR, while the imidazole’s C=N stretching appears at ~1600 cm⁻¹. Proton NMR reveals distinct signals for the methyl group (δ ~3.7 ppm) and azetidine protons (δ ~3.2–4.0 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to construct the azetidine and imidazole rings. A representative route includes:
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Epoxide Opening: Reacting epichlorohydrin with 1-methylimidazole-2-amine in acetonitrile to form an amino alcohol intermediate.
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Cyclization: Treating the intermediate with triethylamine at 65°C, facilitated by tetrabutylammonium iodide as a phase-transfer catalyst .
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Salt Formation: Adding hydrochloric acid to precipitate the dihydrochloride salt .
Critical parameters include solvent choice (acetonitrile or water), temperature control (50–150°C), and catalyst loading (0.1–1.6 mol%) . Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress, ensuring >95% purity.
Optimization Challenges
Early methods faced low yields due to competing polymerization. The use of aqueous triethylamine mitigates this by sequestering hydrogen halide byproducts and suppressing side reactions . For example, replacing triethylamine with tributylamine or pyridine reduces azetidine formation, highlighting the solvent’s specificity .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high water solubility (>50 mg/mL) due to ionic interactions, contrasting with the free base’s limited solubility . Stability studies indicate no degradation under standard laboratory conditions (25°C, inert atmosphere).
| Property | Value | Source |
|---|---|---|
| Solubility (Water) | >50 mg/mL | |
| Melting Point | Not reported | – |
| Storage Conditions | 2–8°C, desiccated |
Spectroscopic and Computational Data
Predicted collision cross-sections (CCS) from ion mobility spectrometry aid in analytical characterization:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 154.09749 | 130.5 |
| [M+Na]⁺ | 176.07943 | 136.7 |
| [M-H]⁻ | 152.08293 | 127.7 |
These values assist in mass spectrometry-based identification and quantification.
Chemical Reactivity
Functional Group Transformations
The compound undergoes diverse reactions:
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N-Alkylation: The azetidine nitrogen reacts with alkyl halides to form quaternary ammonium salts.
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Oxidation: Imidazole rings form N-oxides under mild oxidative conditions (e.g., H₂O₂).
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Coordination Chemistry: The imidazole nitrogen binds transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications.
Stability Under Reactive Conditions
Biological Activity and Applications
Mechanism of Action
The imidazole ring’s metal-coordinating ability inhibits metalloenzymes, such as histidine deacetylases, while the azetidine’s strain enhances binding to hydrophobic enzyme pockets. Preliminary studies suggest antimicrobial and anticancer potential, though detailed pharmacological data remain unpublished.
Pharmaceutical Intermediates
The compound serves as a precursor for azetidine-3-carboxylic acid derivatives, which exhibit plant growth-regulating properties by inducing male sterility in crops . Its structural complexity also supports combinatorial libraries for high-throughput drug screening.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves baseline separation from synthetic byproducts. Retention times typically range from 8–10 minutes under these conditions.
Mass Spectrometry
High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 154.09749 (calculated 154.09753), ensuring accurate identification .
Challenges and Future Directions
Synthetic Bottlenecks
Current yields (~60%) require improvement via catalyst screening (e.g., chiral catalysts for enantioselective synthesis) or flow chemistry approaches .
Expanding Applications
Future research should explore:
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Antiviral Activity: Targeting viral proteases via imidazole-metal interactions.
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Polymer Chemistry: Incorporating azetidine motifs into thermally stable polymers.
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